N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclopentanecarboxamide
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclopentanecarboxamide (CAS: 899729-99-8) is a bicyclic compound featuring a 1,4-dioxaspiro[4.5]decane core fused to a cyclopentanecarboxamide moiety via a methylene linker. Its molecular formula is C₁₄H₂₃NO₃, with a molecular weight of 253.34 g/mol . The spirocyclic dioxolane ring system confers conformational rigidity, which is advantageous for modulating pharmacokinetic properties such as metabolic stability and target binding affinity.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c17-14(12-6-2-3-7-12)16-10-13-11-18-15(19-13)8-4-1-5-9-15/h12-13H,1-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILRZCLWZFNGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Modifications
- Spirocyclic Rigidity : The 1,4-dioxaspiro[4.5]decane core is conserved across all analogs, providing a stable scaffold for substituent placement. Methoxy or hydroxyl groups at position 8 (e.g., compound 291/292 in ) are intermediates for further functionalization .
- Substituent Diversity :
- Amide vs. Sulfonamide/Ester : The target compound’s cyclopentanecarboxamide group contrasts with sulfonamide-ester motifs in patent examples (Ejemplo 6, 14, 16), which are linked to enhanced enzyme-binding interactions .
- Halogenation : Ejemplo 14 incorporates a fluorine atom, which likely improves metabolic stability and target affinity via hydrophobic and electronic effects .
Pharmacological Potential
- For instance, Ejemplo 6 and 14 exhibit structural motifs associated with protease or kinase inhibition, common in antiviral or anticancer agents . The amine derivative () may serve as a precursor for CNS-targeted drugs due to its lipophilic amine group .
Key Research Findings and Data
Stability and Reactivity
- The dioxolane ring in the spiro system enhances oxidative stability compared to non-cyclic ethers. However, ester-containing analogs (e.g., Ejemplo 6) may exhibit hydrolytic susceptibility under physiological conditions .
- Fluorinated derivatives (e.g., Ejemplo 14) show increased metabolic resistance, a critical factor in drug design .
Crystallographic and Computational Data
- Crystallographic refinement tools like SHELXL () are essential for resolving the stereochemistry of chiral centers in spiro compounds, as seen in enantiomerically pure examples (e.g., Ejemplo 16) .
- Quantum chemical calculations (e.g., CC-DPS in ) enable property prediction, such as logP or pKa, for analogs like 1,4-dioxaspiro[4.5]decane-2-carboxaldehyde .
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